1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione

Description

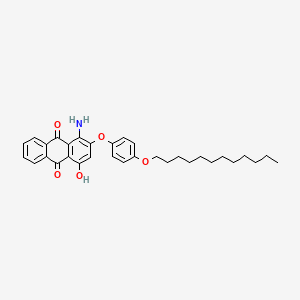

Chemical Structure and Properties 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione (CAS: 89586-84-5) is a substituted anthraquinone derivative with the molecular formula C₃₂H₃₇NO₅ and a molecular weight of 515.64 g/mol . Its structure features:

- A 9,10-anthraquinone core.

- Amino (-NH₂) and hydroxy (-OH) groups at positions 1 and 4, respectively.

- A 4-(dodecyloxy)phenoxy substituent at position 2, which introduces a long hydrophobic dodecyl chain (C₁₂H₂₅) linked via an ether bond.

Properties

CAS No. |

89586-84-5 |

|---|---|

Molecular Formula |

C32H37NO5 |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

1-amino-2-(4-dodecoxyphenoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C32H37NO5/c1-2-3-4-5-6-7-8-9-10-13-20-37-22-16-18-23(19-17-22)38-27-21-26(34)28-29(30(27)33)32(36)25-15-12-11-14-24(25)31(28)35/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3 |

InChI Key |

YKRMUUZITSZAES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:

Starting Materials: The synthesis begins with anthraquinone derivatives, such as 1-amino-4-hydroxyanthraquinone.

Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 1-amino-4-hydroxyanthraquinone with a phenol derivative, such as 4-(dodecyloxy)phenol, in the presence of a base.

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

Dye Production

One of the primary applications of 1-amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is as a red disperse dye for polyester fibers. Anthraquinone derivatives, including this compound, are known for their vibrant colors and stability when used as dyes. The synthesis of this compound involves the reaction between a halogenated anthraquinone and a phenolic compound in the presence of an acid-binding agent. This method has been optimized to improve yield and reduce by-products, making it commercially viable for dye production .

Table 1: Comparison of Dye Properties

| Property | This compound | Other Anthraquinone Dyes |

|---|---|---|

| Color Fastness | High | Variable |

| Solubility | Moderate | High/Low |

| Application | Polyester fibers | Various |

| Yield | Optimized through specific synthesis methods | Varies |

Research has indicated that anthraquinone compounds exhibit various biological activities, including antitumor and antimicrobial effects. The specific compound has been investigated for its potential as an anticancer agent. Studies suggest that derivatives of anthraquinones can interact with cellular mechanisms to inhibit cancer cell proliferation .

Case Study: Anticancer Evaluation

A recent study evaluated several nitrogen-substituted anthraquinone derivatives for their anticancer properties against P-388 lymphocytic leukemia. The findings highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound might possess similar potential if further studied .

Synthetic Applications

Beyond dyeing and biological applications, this compound serves as a precursor in synthesizing other functionalized anthraquinone derivatives. Its unique structure allows for further chemical modifications that can lead to new compounds with tailored properties for specific applications in materials science and organic synthesis.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The phenoxy and hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Below is a systematic comparison of the target compound with structurally related anthraquinone derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Effects on Solubility: The dodecyloxy chain in the target compound enhances solubility in nonpolar solvents (e.g., toluene, hexane) , whereas derivatives with hydroxyethyl/propyl groups (e.g., ) are water-soluble due to hydrogen bonding. Bromine in 76382-24-6 reduces solubility but increases reactivity in cross-coupling reactions .

Electronic Properties: Amino (-NH₂) and hydroxy (-OH) groups act as electron donors, shifting absorption spectra to longer wavelengths (useful for dyes) .

Applications: Disperse Dyes: The target compound’s amphiphilicity aligns with disperse dye requirements (e.g., describes similar anthraquinones used in textile dyes) .

Table 2: Spectral Data Comparison

Research Findings and Mechanistic Insights

- Synthetic Routes: The target compound can be synthesized via nucleophilic substitution or Ullmann-type coupling, similar to methods for Amino-A () .

- Thermal Stability: Long alkyl chains (e.g., dodecyloxy) improve thermal stability, as seen in related anthraquinones used in high-temperature dyeing processes .

- Biological Activity : Derivatives with hydrophilic groups (e.g., ) exhibit lower cytotoxicity compared to hydrophobic analogs, making them suitable for biomedical applications .

Biological Activity

1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and dye chemistry. This compound is structurally related to other anthraquinones, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C20H25N1O4

- Molecular Weight : 341.42 g/mol

- CAS Registry Number : 17418-58-5

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance, a study on a related compound, 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ), demonstrated its ability to induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231) while showing minimal cytotoxic effects on normal breast epithelial cells (HBL-100) . This suggests that this compound may also possess selective anticancer activity.

The proposed mechanism of action for anthraquinone derivatives involves:

- DNA Interaction : These compounds can intercalate into DNA, leading to structural alterations that promote apoptosis .

- Reactive Oxygen Species (ROS) Generation : Anthraquinones can induce oxidative stress in cancer cells, further contributing to their apoptotic effects .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of this compound typically involves reactions between 1-amino-2-halogeno-4-hydroxyanthraquinones and phenolic compounds in organic solvents under specific conditions to yield high-purity products . The characterization of these compounds is often performed using techniques such as:

- NMR Spectroscopy

- Mass Spectrometry

- X-ray Diffraction

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione, and what are the critical reaction parameters?

- Methodology : The synthesis involves sequential functionalization of the anthracene core:

Nitration : Introduce nitro groups at specific positions using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

Reduction : Convert nitro to amino groups via SnCl₂/HCl or catalytic hydrogenation (e.g., Pd/C, H₂).

Hydroxylation : Electrophilic substitution or hydrolysis under basic conditions (e.g., NaOH/EtOH) to introduce the hydroxy group.

Etherification : Alkylation of phenoxy groups using 4-dodecyloxybromobenzene with K₂CO₃ as a base in DMF at 80–100°C.

- Critical Parameters :

- Temperature control during nitration to prevent side reactions.

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency for the long dodecyl chain .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Key Techniques :

- 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–8.5 ppm), amino (δ 5.0–6.0 ppm), and dodecyloxy chain (δ 0.8–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).

- FT-IR : Confirm hydroxyl (≈3400 cm⁻¹), carbonyl (≈1670 cm⁻¹), and ether (≈1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 585.2).

- Elemental Analysis : Ensure stoichiometric C, H, N, O ratios (±0.3% tolerance) .

Advanced Questions

Q. How does the dodecyloxy substituent influence the compound’s solubility and self-assembly in aqueous media?

- Mechanistic Insight : The hydrophobic dodecyl chain promotes micelle formation in polar solvents.

- Methodological Approaches :

- Dynamic Light Scattering (DLS) : Measure aggregate size (e.g., 10–100 nm in water).

- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe.

- TEM/SEM : Visualize nanostructures (e.g., vesicles or rods) .

Q. What strategies resolve contradictions in reported biological activities of anthraquinone derivatives like this compound?

- Approaches :

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required).

Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity.

Molecular Docking : Correlate substituent effects (e.g., dodecyloxy vs. methoxy) with binding affinity to target proteins (e.g., DNA topoisomerase II) .

Q. How can researchers optimize the photostability of this compound for use in organic electronics?

- Experimental Design :

- Encapsulation : Embed in PMMA or polystyrene matrices to reduce UV-induced degradation.

- Accelerated Aging Tests : Expose thin films to UV light (λ = 365 nm) and monitor absorbance decay via UV-Vis spectroscopy.

- Additives : Incorporate 1% w/w BHT to scavenge free radicals.

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.